molecular formula C12H12BrFO B1382588 alpha-Bromocyclopentyl-(2-fluorophenyl)ketone CAS No. 1616657-67-0

alpha-Bromocyclopentyl-(2-fluorophenyl)ketone

Cat. No.: B1382588
CAS No.: 1616657-67-0
M. Wt: 271.12 g/mol
InChI Key: CBPWOLLZUOVMKE-UHFFFAOYSA-N
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Description

Alpha-Bromocyclopentyl-(2-fluorophenyl)ketone is an organic compound with the molecular formula C12H12BrFO and a molecular weight of 271.12 g/mol. This compound is characterized by the presence of a bromine atom attached to a cyclopentyl ring, which is further connected to a 2-fluorophenyl group through a ketone linkage.

Preparation Methods

The synthesis of alpha-Bromocyclopentyl-(2-fluorophenyl)ketone typically involves the bromination of cyclopentyl ketones. One common method is the bromination of cyclopentyl ketone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow bromination, which allows for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Alpha-Bromocyclopentyl-(2-fluorophenyl)ketone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-Bromocyclopentyl-(2-fluorophenyl)ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It may serve as a precursor for the development of new therapeutic agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Bromocyclopentyl-(2-fluorophenyl)ketone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Alpha-Bromocyclopentyl-(2-fluorophenyl)ketone can be compared with other similar compounds, such as:

    1-Bromocyclopentyl-o-chlorophenyl ketone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    Alpha-Bromocyclopentyl-(2-chlorophenyl)ketone: Similar to the above compound, but with a different halogen substitution, leading to variations in chemical properties and applications.

The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1-bromocyclopentyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO/c13-12(7-3-4-8-12)11(15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPWOLLZUOVMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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